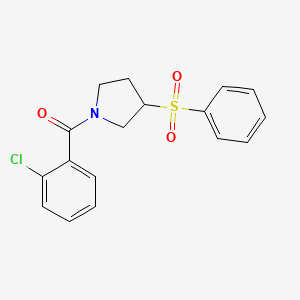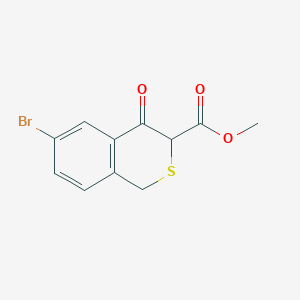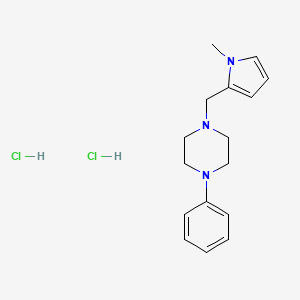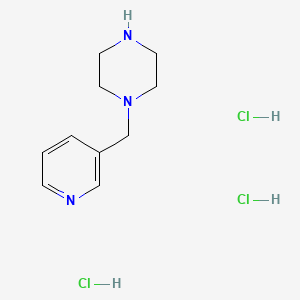
8-methoxy-2-oxo-N-(1-(thiophen-2-yl)propan-2-yl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-methoxy-2-oxo-N-(1-(thiophen-2-yl)propan-2-yl)-2H-chromene-3-carboxamide is a synthetic compound that has gained attention due to its potential use in scientific research. This compound is a derivative of chromene and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis and crystallographic analysis of chromene derivatives, such as "4-Oxo-N-phenyl-4H-chromene-2-carboxamide" and "7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide," highlight the structural diversity and potential for forming different polymorphs. These studies provide foundational knowledge for understanding the physical and chemical properties of such compounds, including the "8-methoxy-2-oxo-N-(1-(thiophen-2-yl)propan-2-yl)-2H-chromene-3-carboxamide" derivative (Reis et al., 2013).
Advanced Material Research
- Research into the synthesis of "4-oxo-4H-chromene-3-carboxylic acid" emphasizes the significance of chromene derivatives as intermediates in producing biologically active compounds. This underscores the potential utility of "8-methoxy-2-oxo-N-(1-(thiophen-2-yl)propan-2-yl)-2H-chromene-3-carboxamide" in developing new materials or drugs (Zhu et al., 2014).
Pharmaceutical and Biological Applications
- The synthesis of novel compounds from visnaginone and khellinone, leading to anti-inflammatory and analgesic agents, indicates the therapeutic potential of chromene derivatives. This suggests that "8-methoxy-2-oxo-N-(1-(thiophen-2-yl)propan-2-yl)-2H-chromene-3-carboxamide" could be explored for similar pharmaceutical applications (Abu‐Hashem et al., 2020).
Heterocyclic Chemistry Innovations
- The unique synthetic processes for creating heterocyclic structures from phenolic oxidation, as demonstrated in the synthesis of "8a-methoxy-2H,6H-chromen-6-ones," highlight the innovative chemical transformations applicable to chromene derivatives. This research avenue could provide insights into novel synthetic routes for "8-methoxy-2-oxo-N-(1-(thiophen-2-yl)propan-2-yl)-2H-chromene-3-carboxamide" and its applications in creating new chemical entities (Pelter et al., 1997).
properties
IUPAC Name |
8-methoxy-2-oxo-N-(1-thiophen-2-ylpropan-2-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-11(9-13-6-4-8-24-13)19-17(20)14-10-12-5-3-7-15(22-2)16(12)23-18(14)21/h3-8,10-11H,9H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATRWZXGYGNDJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-2-oxo-N-(1-(thiophen-2-yl)propan-2-yl)-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-[4-(methylthio)benzyl]acetamide](/img/structure/B2366466.png)

![1-[2-(2-Methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2366470.png)
![(Z)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2366473.png)


![1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2366479.png)
![4-tert-butyl-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2366481.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2366483.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2366485.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2366486.png)
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2366487.png)
